physicochemical properties of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine
physicochemical properties of 1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction: The Strategic Importance of Physicochemical Profiling
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of molecules targeting a wide array of biological targets, including various kinases and enzymes implicated in oncological and viral diseases.[1][2][3] The specific derivative, 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, represents a key analogue within this class. A comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential for clinical success.[4][5]
This guide provides an in-depth analysis of the core physicochemical attributes of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. While specific experimental data for this exact molecule is not extensively published, we will leverage data from closely related analogues and focus on the authoritative, field-proven methodologies required to generate these critical datasets. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical, step-by-step protocols necessary for a robust physicochemical evaluation.
Chemical Identity and Molecular Structure
A precise definition of the molecule is the foundation of any physicochemical study.
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IUPAC Name: 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Molecular Formula: C₈H₁₀N₄
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Molecular Weight: 162.19 g/mol
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CAS Number: While a specific CAS number for this compound is not readily found, related structures are well-documented, such as its isomer 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 56984-52-2).[6]
The structure features a fused pyrazole and pyridine ring system, a core that imparts a unique electronic and spatial character.[7] The methyl groups at the N1 and C6 positions, along with the amine group at C3, significantly influence the molecule's polarity, hydrogen bonding capacity, and overall conformation.
Caption: 2D Structure of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes key physicochemical parameters. It is important to note that where specific experimental values for the title compound are unavailable, predicted values or data from close structural isomers are provided for context and must be experimentally verified.
| Property | Predicted/Analog Value | Significance in Drug Discovery |
| Melting Point (°C) | ~184 (for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine)[8] | Indicates purity, crystal lattice stability, and influences solubility. |
| logP (o/w) | ~1.2 (Predicted for isomer)[6][9] | Measures lipophilicity; critical for membrane permeability and ADME properties.[4] |
| Aqueous Solubility | Data not available; likely low to moderate. | Directly impacts bioavailability and formulation strategies.[10] |
| pKa | Data not available; amine group is basic. | Determines ionization state at physiological pH, affecting solubility and target binding.[11] |
| H-Bond Donors | 2 (for isomer)[6] | Influences solubility, permeability, and receptor interactions.[4] |
| H-Bond Acceptors | 3 (for isomer)[6] | Influences solubility, permeability, and receptor interactions.[4] |
| Topological Polar Surface Area (TPSA) | 69.62 Ų (for a pyrazolopyrimidine analog)[12] | Predicts passive molecular transport through membranes. |
Experimental Methodologies: A Practical Guide
The generation of accurate and reproducible physicochemical data hinges on robust experimental design. Here, we detail the standard operating procedures for determining the most critical parameters.
Melting Point Determination via the Capillary Method
Causality: The melting point is a definitive measure of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol ensures accurate determination through controlled heating and precise observation.
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[13]
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Loading: Jab the open end of a capillary tube into the powdered sample.[14]
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Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube, sealed-end down, several times through a long, narrow glass tube to tightly pack the sample to a height of 2-3 mm.[15] Improper packing can lead to inaccurate readings.[14]
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Measurement (Initial): Place the capillary in the apparatus. Heat rapidly to determine an approximate melting point. Allow the apparatus to cool significantly before the next step.[15]
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Measurement (Accurate): Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.[14] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
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Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.[16]
Aqueous Solubility Determination via the Shake-Flask Method
Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[10] It ensures that a true thermodynamic equilibrium is reached between the solid compound and the solvent, providing a definitive measure of intrinsic solubility. This is critical for predicting oral absorption.
Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions).[17] The presence of excess solid is crucial to ensure saturation is achieved.
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Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C).[18] Agitate for an extended period.
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Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the suspension.[18]
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Phase Separation: Immediately separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration through a low-binding syringe filter (e.g., 0.22 µm).[19]
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Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]
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Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration values plateau (e.g., vary by <10% between the 48h and 72h measurements).[18]
Lipophilicity (logP) Determination via RP-HPLC
Causality: Lipophilicity, often expressed as logP, is a key determinant of a drug's ADME properties.[11] While the shake-flask method is direct, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a high-throughput, reliable alternative.[21][22] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Experimental Workflow:
Caption: Workflow for logP Determination by RP-HPLC.
Step-by-Step Protocol:
-
System Preparation: Set up an RP-HPLC system with a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Calibration Standards: Prepare solutions of 5-7 commercially available compounds with well-established logP values that bracket the expected logP of the test compound.
-
Analysis: Inject each standard and the test compound onto the HPLC system under identical conditions. Record the retention time (t_R) for each compound. Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.[22]
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Calculate Capacity Factor (k'): For each compound (standards and test), calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀.[22]
-
Generate Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standard compounds on the x-axis against their known literature logP values on the y-axis.
-
Linear Regression: Perform a linear regression on the calibration plot to obtain a calibration equation of the form: logP = m(log k') + c, where 'm' is the slope and 'c' is the y-intercept.[21]
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Determine logP of Test Compound: Using the calculated log k' value for 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, solve the regression equation to determine its experimental logP. For robust results, the analysis should be performed in triplicate.[23]
Stability and Spectroscopic Profile
A preliminary assessment of stability is crucial. Pyrazolopyridine derivatives are generally considered to be chemically robust and possess high thermal stability.[24] However, the amine substituent may be susceptible to oxidative degradation under certain conditions. A formal stability study in solution (e.g., in buffers at different pH values and in the presence of oxidative agents) using HPLC to monitor for degradation over time is highly recommended.
While specific spectral data for this compound is not publicly available, a standard characterization would include:
-
¹H and ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[25]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and C-N bonds within the heterocyclic system.[25]
Conclusion
The physicochemical properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are fundamental to its potential as a drug candidate. This guide has outlined the strategic importance of these parameters and provided detailed, authoritative protocols for their experimental determination. By adhering to these self-validating methodologies, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the complex process of drug discovery and development, ultimately advancing promising scaffolds from the laboratory to the clinic.
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